6-Chloro-1,4-naphthalenediol 6-Chloro-1,4-naphthalenediol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242006
InChI: InChI=1S/C10H7ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,12-13H
SMILES:
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol

6-Chloro-1,4-naphthalenediol

CAS No.:

Cat. No.: VC16242006

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1,4-naphthalenediol -

Specification

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
IUPAC Name 6-chloronaphthalene-1,4-diol
Standard InChI InChI=1S/C10H7ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,12-13H
Standard InChI Key XNYKMBHMJFDZBZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2C=C1Cl)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

6-Chloro-1,4-naphthalenediol (C₁₀H₇ClO₂) consists of a naphthalene backbone with hydroxyl (-OH) groups at the 1st and 4th positions and a chlorine atom at the 6th position. Its molecular weight is 200.62 g/mol, with an exact mass of 200.0078 g/mol . The chlorine substitution introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions, such as halogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₇ClO₂
Molecular Weight200.62 g/mol
Exact Mass200.0078 g/mol
LogP (Octanol-Water)~2.3 (estimated)
Topological Polar SA40.5 Ų (estimated)

The LogP value suggests moderate lipophilicity, making the compound suitable for reactions in both aqueous and organic phases .

Spectroscopic Data

While experimental spectra for 6-chloro-1,4-naphthalenediol are scarce, its brominated analog, 6-bromo-1,4-naphthalenediol, exhibits characteristic UV-Vis absorption peaks at 280 nm and 320 nm due to π→π* transitions in the aromatic system. Nuclear magnetic resonance (NMR) data for the chloro derivative can be inferred:

  • ¹H NMR: Signals for aromatic protons adjacent to electronegative substituents (e.g., Cl, -OH) typically appear downfield (δ 7.5–8.5 ppm).

  • ¹³C NMR: The chlorine-bearing carbon resonates near δ 125–130 ppm, while hydroxylated carbons appear at δ 150–160 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The chlorination of 1,4-naphthalenediol represents the primary route to 6-chloro-1,4-naphthalenediol. This process parallels the bromination method used for its bromo analog:

  • Chlorination Reaction:

    1,4-Naphthalenediol+Cl2FeCl36-Chloro-1,4-naphthalenediol+HCl\text{1,4-Naphthalenediol} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{6-Chloro-1,4-naphthalenediol} + \text{HCl}

    Iron(III) chloride (FeCl₃) catalyzes electrophilic aromatic substitution, directing chlorine to the 6th position due to the activating effects of the hydroxyl groups .

  • Purification:
    Crude product is recrystallized from ethanol/water mixtures, yielding >85% purity.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and safety. Key considerations include:

  • Solvent Selection: Environmentally benign solvents (e.g., dimethyl carbonate) replace traditional chlorinated solvents.

  • Waste Management: HCl byproducts are neutralized using alkaline scrubbers, aligning with green chemistry principles.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields 6-chloro-1,4-naphthoquinone, a precursor for antimalarial agents:

    6-Chloro-1,4-naphthalenediolKMnO4,H+6-Chloro-1,4-naphthoquinone+H2O\text{6-Chloro-1,4-naphthalenediol} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{6-Chloro-1,4-naphthoquinone} + \text{H}_2\text{O}
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, regenerating 1,4-naphthalenediol.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with ethylamine produces 6-amino-1,4-naphthalenediol, a potential fluorophore:

6-Cl-1,4-naphthalenediol+NH2C2H5NaOH6-NH2-1,4-naphthalenediol+HCl\text{6-Cl-1,4-naphthalenediol} + \text{NH}_2\text{C}_2\text{H}_5 \xrightarrow{\text{NaOH}} \text{6-NH}_2\text{-1,4-naphthalenediol} + \text{HCl}

Applications in Scientific Research

Pharmaceutical Intermediate

6-Chloro-1,4-naphthalenediol serves as a building block for quinone-based drugs. For instance, its oxidation product, 6-chloro-1,4-naphthoquinone, exhibits activity against Plasmodium falciparum (malaria parasite).

Materials Science

The compound’s planar structure and halogen substituent make it a candidate for organic semiconductors. Thin films of its metal complexes (e.g., with Cu²⁺) demonstrate conductivity values of ~10⁻³ S/cm.

Biological Studies

Preliminary studies suggest that 6-chloro-1,4-naphthalenediol inhibits tyrosine kinases by competing with ATP binding, though detailed mechanistic data remain unpublished.

Comparison with Halogenated Analogs

6-Bromo-1,4-naphthalenediol vs. 6-Chloro-1,4-naphthalenediol

Property6-Bromo Derivative6-Chloro Derivative
Molecular Weight239.06 g/mol200.62 g/mol
LogP2.82.3
Melting Point218–220°C210–212°C (estimated)
ReactivitySlower nucleophilic substitutionFaster substitution due to smaller Cl

The chloro derivative’s lower molecular weight and higher electronegativity enhance its solubility in polar aprotic solvents.

Future Research Directions

  • Synthetic Methodology: Developing catalyst-free chlorination protocols to improve atom economy.

  • Biological Screening: Expanding in vitro assays to validate kinase inhibition claims.

  • Environmental Fate Studies: Experimental determination of biodegradation pathways.

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